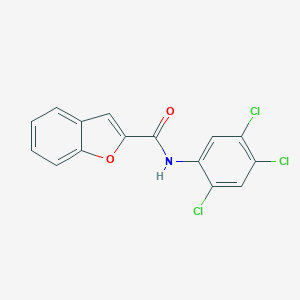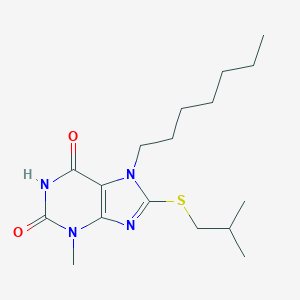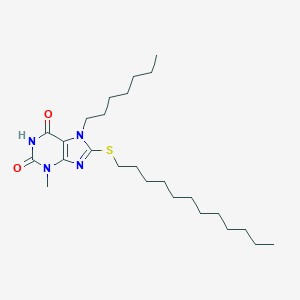![molecular formula C25H27ClN2O5S2 B406983 N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-2-[N-(4-METHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B406983.png)
N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-2-[N-(4-METHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-2-[N-(4-METHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a sulfanyl linkage, and a dimethoxyphenyl sulfonyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-2-[N-(4-METHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE typically involves multiple steps:
-
Formation of the Chlorophenyl Sulfanyl Intermediate
Reactants: 4-chlorophenyl thiol and an appropriate alkylating agent.
Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Coupling with Dimethoxyphenyl Sulfonyl Aniline
Reactants: The chlorophenyl sulfanyl intermediate and 3,4-dimethoxyphenyl sulfonyl aniline.
Conditions: This step often requires a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
-
Acetylation
Reactants: The coupled product and acetic anhydride.
Conditions: The reaction is typically performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Conditions: Mild to moderate temperatures, often in aqueous or organic solvents.
Products: Oxidized derivatives of the sulfanyl and aniline groups.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Typically carried out in anhydrous conditions to prevent hydrolysis.
Products: Reduced forms of the sulfonyl and acetyl groups.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Often performed in polar aprotic solvents.
Products: Substituted derivatives at the chlorophenyl or dimethoxyphenyl positions.
Scientific Research Applications
Chemistry
In chemistry, N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-2-[N-(4-METHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis and materials science.
Biology
Biologically, this compound may serve as a probe for studying sulfanyl and sulfonyl group interactions within biological systems. It can be used in assays to investigate enzyme activities or as a ligand in receptor binding studies.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. It may exhibit activity against certain diseases, making it a candidate for drug development. Its interactions with biological targets could lead to the discovery of new therapeutic agents.
Industry
Industrially, this compound could be used in the development of specialty chemicals, including advanced polymers and coatings. Its unique properties might also find applications in the production of high-performance materials.
Mechanism of Action
The mechanism of action of N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-2-[N-(4-METHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets. The chlorophenyl and dimethoxyphenyl groups may interact with enzymes or receptors, modulating their activity. The sulfanyl and sulfonyl groups could participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N,N-diethylamine
- 2-{[(2-chlorophenyl)(4-chlorophenyl)methyl]sulfanyl}-N,N-dimethylethanamine hydrochloride
- N-(4-chlorophenyl)-N-ethylamine
Uniqueness
Compared to similar compounds, N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-2-[N-(4-METHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE stands out due to its combination of chlorophenyl, sulfanyl, dimethoxyphenyl, and sulfonyl groups. This unique structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C25H27ClN2O5S2 |
|---|---|
Molecular Weight |
535.1g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)acetamide |
InChI |
InChI=1S/C25H27ClN2O5S2/c1-18-4-8-20(9-5-18)28(35(30,31)22-12-13-23(32-2)24(16-22)33-3)17-25(29)27-14-15-34-21-10-6-19(26)7-11-21/h4-13,16H,14-15,17H2,1-3H3,(H,27,29) |
InChI Key |
NWLBDUNPBKIIBR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CC(=O)NCCSC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NCCSC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B406901.png)

![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B406905.png)
![8-(dodecylsulfanyl)-7-[2-hydroxy-3-(phenyloxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B406906.png)

![Decyl 3-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B406911.png)







![7-heptyl-3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B406923.png)
